4-[Benzyl(ethyl)amino]benzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzyl(ethyl)amino]benzenediazonium chloride is an organic compound with the molecular formula C15H16ClN3. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. Diazonium salts are typically used in the preparation of azo dyes and other aromatic compounds due to their ability to undergo a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[Benzyl(ethyl)amino]benzenediazonium chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. This process includes the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be summarized as follows:
4-[Benzyl(ethyl)amino]aniline+HNO2+HCl→4-[Benzyl(ethyl)amino]benzenediazonium chloride+H2O
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous monitoring and the use of automated systems to add reagents and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions typically occur at low temperatures to maintain the stability of the diazonium ion.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions. The diazonium salt is added to a cold solution of the coupling component to form the azo compound.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, characterized by the presence of a -N=N- linkage between two aromatic rings.
Scientific Research Applications
4-[Benzyl(ethyl)amino]benzenediazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in the preparation of azo dyes.
Biology: Diazonium salts are used in biochemical assays and as labeling agents for biomolecules.
Medicine: While not directly used as a drug, diazonium compounds are involved in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
Comparison with Similar Compounds
4-[Benzyl(ethyl)amino]benzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring. For example:
Benzenediazonium chloride: Used in the synthesis of phenols and aryl halides.
4-Nitrobenzenediazonium chloride: More reactive due to the electron-withdrawing nitro group, used in the synthesis of nitro-substituted aromatic compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its ability to undergo various chemical reactions makes it a valuable intermediate in the preparation of a wide range of aromatic compounds.
Biological Activity
4-[Benzyl(ethyl)amino]benzenediazonium chloride is a diazonium compound that has garnered attention for its potential biological activity. This article delves into its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16ClN3
- Molecular Weight : 273.76 g/mol
- SMILES Notation : CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N
- InChI Key : JAIYXNJMFFXTAP-UHFFFAOYSA-N
Biological Activity Overview
This compound is primarily studied for its potential as an antimicrobial and anticancer agent. The biological activity of diazonium compounds is often linked to their ability to form reactive intermediates that can interact with nucleophiles in biological systems.
The proposed mechanism of action involves:
- Formation of Reactive Species : The diazonium group can generate free radicals or electrophilic species upon decomposition, which may lead to cellular damage or apoptosis in target cells.
- Interaction with Biomolecules : These reactive species can interact with DNA, proteins, and lipids, potentially leading to modifications that disrupt cellular functions.
Research Findings
Recent studies have explored the biological implications of this compound:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of benzenediazonium compounds exhibit significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- The compound's ability to disrupt bacterial cell membranes was noted as a key factor in its antimicrobial efficacy.
- Cytotoxic Effects :
- Carcinogenicity Studies :
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Carcinogenicity | Potential DNA adduct formation |
Table 2: Comparison with Related Compounds
Compound Name | Antimicrobial Activity | Cytotoxicity | Carcinogenic Potential |
---|---|---|---|
4-[Benzyl(ethyl)amino]benzenediazonium Cl | Yes | Yes | Needs further study |
4-Aminobenzenediazonium chloride | Moderate | No | Yes |
Benzidine | Yes | Yes | Confirmed |
Case Studies
- Case Study 1 : In a laboratory setting, researchers treated E. coli cultures with varying concentrations of this compound. Results showed a dose-dependent inhibition of growth, highlighting its potential as a novel antibacterial agent.
- Case Study 2 : A clinical trial investigated the use of diazonium compounds in combination therapies for cancer treatment. Preliminary results indicated enhanced efficacy when used alongside traditional chemotherapeutics, warranting further exploration.
Properties
CAS No. |
92-57-9 |
---|---|
Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;chloride |
InChI |
InChI=1S/C15H16N3.ClH/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
QIVQPCFUDIRQRH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.